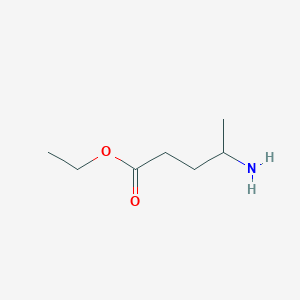

Ethyl 4-aminopentanoate

Descripción

Ethyl 4-aminopentanoate (C₇H₁₅NO₂) is an ester derivative of 4-aminopentanoic acid. It plays a critical role in catalytic reductive amination processes, particularly in synthesizing N-substituted-5-methyl-2-pyrrolidones, which serve as safer alternatives to carcinogenic solvents like N-methyl-2-pyrrolidone (NMP) . The compound is synthesized via condensation of ethyl levulinate (EL) with amines, forming imine intermediates that undergo hydrogenation and intramolecular amidation to yield pyrrolidones. Side reactions, such as cyclization to γ-valerolactone (GVL), are also documented .

In metabolic engineering, this compound has been employed as a nitrogen source in bacterial growth media, though its assimilation depends on specific enzyme variants like AmDH5 and TtherAmDH . Commercially, this compound hydrochloride has been discontinued by suppliers like CymitQuimica, limiting its accessibility .

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H15NO2 |

|---|---|

Peso molecular |

145.20 g/mol |

Nombre IUPAC |

ethyl 4-aminopentanoate |

InChI |

InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3 |

Clave InChI |

GLFMNINNXRUOQV-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CCC(C)N |

Origen del producto |

United States |

Métodos De Preparación

Direct Esterification of 4-Aminobutanoic Acid

One common synthetic route involves the esterification of 4-aminobutanoic acid with ethanol or ethyl chloroformate in the presence of a base such as triethylamine. This method typically requires:

- Reagents: 4-aminobutanoic acid, ethyl chloroformate or ethanol, triethylamine (base)

- Conditions: Controlled temperature, often under reflux, with stirring

- Purification: Recrystallization or column chromatography to achieve moderate to high purity.

This approach is straightforward but may require careful control of reaction conditions to prevent side reactions due to the amino group’s reactivity.

Nucleophilic Substitution Using Ethyl 4-Bromopentanoate

This compound can be synthesized via nucleophilic substitution of ethyl 4-bromopentanoate with ammonia or amines:

- Starting Material: Ethyl 4-bromopentanoate, prepared by esterification of 4-bromopentanoic acid with ethanol and sulfuric acid catalyst under reflux.

- Reaction: Nucleophilic substitution (SN2) where bromine is replaced by an amino group using ammonia or primary amines in polar aprotic solvents (e.g., DMSO, acetone).

- Advantages: High reactivity of bromine facilitates substitution; suitable for large-scale synthesis.

- Industrial Notes: Continuous flow processes and precise temperature/pressure control improve yield and purity.

Catalytic Hydrogenation of Nitro Precursors

A method adapted from related aminobenzoate ester synthesis involves:

- Step 1: Esterification of a nitro-substituted acid (e.g., 4-nitrobutanoic acid or analogs) with ethanol in the presence of solid catalysts (rare-earth oxides, Pd/C) under reflux with water removal.

- Step 2: Catalytic hydrogenation of the nitro group to the amino group using Pd/C under hydrogen atmosphere until hydrogen uptake ceases.

- Outcome: High purity this compound with yields >99.5% purity reported in analogous systems.

This two-step continuous process is environmentally friendly, avoids acid waste, and allows solvent and catalyst recycling.

Distillation-Driven Esterification Processes

For related aminobenzoate esters, distillation techniques are used to drive esterification equilibrium forward by removing by-product alcohols:

- Process: Use of distillation columns and Dean-Stark traps to remove water and alcohol by-products during esterification.

- Catalysts: Titanium tetra(n-butoxide) as a catalyst at elevated temperatures (150-170 °C).

- Advantages: Continuous removal of by-products shifts equilibrium, improving yield and purity.

This approach can be adapted for this compound synthesis to enhance efficiency.

Comparative Data Table of Preparation Methods

Research Findings and Industrial Relevance

- The catalytic hydrogenation method using Pd/C and rare-earth oxide catalysts offers a mild, environmentally friendly route with high purity and yield, suitable for industrial application.

- Nucleophilic substitution of ethyl 4-bromopentanoate is a versatile and scalable method, widely used in pharmaceutical intermediate synthesis.

- Advanced synthetic strategies involving protecting groups and peptide coupling reagents enable the preparation of stereochemically pure derivatives, important for drug development.

- Distillation-assisted esterification processes improve reaction efficiency by removing by-products, applicable to large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-aminopentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Ethyl 4-nitropentanoate.

Reduction: Ethyl 4-hydroxypentanoate.

Substitution: N-substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Ethyl 4-aminopentanoate serves as a precursor in the synthesis of several pharmaceutical compounds, particularly those related to neurological and psychiatric disorders. One significant application is its role in the production of 4-aminopentanoic acid , which is utilized as a false neurotransmitter in GABAergic signaling pathways. This application is crucial for developing drugs targeting conditions such as epilepsy and anxiety disorders.

Case Study: Synthesis of Therapeutic Molecules

Recent studies have highlighted the use of this compound in synthesizing therapeutic molecules through enzymatic reactions. For instance, a coupled-enzyme system employing transaminases has been developed to convert levulinic acid into (S)-4-aminopentanoic acid with high efficiency. This method demonstrated conversion rates between 30% to 80% depending on the substrate and conditions used . The hybrid nanoflowers created from fusion proteins allowed for complete biocatalytic conversion with an isolated yield of 62% in preparative scale reactions.

Biocatalysis and Enzyme Engineering

The compound has been utilized in biocatalytic processes involving transaminases, which facilitate the conversion of various substrates into optically active compounds. This compound is often involved in reactions that yield enantiomerically pure products, essential for pharmaceutical applications where stereochemistry plays a critical role.

Data Table: Enzymatic Conversion Rates

| Substrate | Enzyme Type | Conversion Rate (%) | Yield (%) |

|---|---|---|---|

| Levulinic Acid | Transaminase | 30 - 80 | 62 |

| β-Keto Esters | Transaminase | 18 - 48 | Varies |

| (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Amine Dehydrogenase | Up to 97 | High |

Research and Development in Organic Chemistry

This compound is also pivotal in organic synthesis methodologies aimed at developing new reaction pathways for producing complex organic molecules. Its ability to participate in various chemical transformations makes it a valuable compound for chemists exploring novel synthetic routes.

Case Study: Development of New Synthetic Pathways

Research has demonstrated that this compound can be effectively transformed into other valuable intermediates through innovative synthetic strategies. For example, studies have shown that using directed evolution techniques on amine dehydrogenases can enhance their activity, allowing for higher conversion rates when synthesizing (S)-4-aminopentanoic acid from levulinic acid . This advancement not only improves yield but also reduces the need for excess reagents, streamlining the synthesis process.

Mecanismo De Acción

The mechanism of action of ethyl 4-aminopentanoate depends on its specific application. In biological systems, it may act as a prodrug, undergoing enzymatic conversion to release the active amino acid. The amino group can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following esters share structural similarities with Ethyl 4-aminopentanoate, differing in substituents, ester groups, or aromaticity:

Actividad Biológica

Ethyl 4-aminopentanoate is an organic compound notable for its dual functional groups: an amine and an ester. This compound plays a significant role in various biological processes and has garnered attention in pharmacology and biochemistry due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHN O

- IUPAC Name : this compound

- Functional Groups : Primary amine, ester

The structure features a five-carbon chain with an amino group at the fourth position, which imparts unique reactivity and biological significance.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Esterification : Reacting 4-aminopentanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Reduction : Converting ethyl 4-nitropentanoate (obtained via nitration of ethyl pentanoate) using hydrogen gas and a palladium catalyst.

This compound acts as a precursor for bioactive compounds, influencing metabolic pathways related to neurotransmitter synthesis. Its amino group can interact with various biological macromolecules, modulating enzyme and receptor activities, which is crucial in therapeutic contexts.

Neurotransmitter Interaction

Research indicates that derivatives of this compound may enhance gamma-aminobutyric acid (GABA) signaling by inhibiting gamma-aminobutyric acid transaminase, an enzyme involved in GABA metabolism. This suggests potential applications in treating anxiety and mood disorders .

Anti-inflammatory Properties

Preliminary studies have indicated that this compound may possess anti-inflammatory and analgesic properties, contributing to its relevance in drug development for pain management.

Case Studies and Research Findings

- GABAergic Activity : A study demonstrated that ethyl (S)-4-aminopentanoate significantly increased GABA levels in preclinical models, indicating its potential as a therapeutic agent for anxiety disorders.

- Pharmacological Applications : this compound has been explored as a building block for pharmaceuticals due to its structural similarity to amino acids, facilitating its incorporation into biologically active compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobutyric Acid | Shorter carbon chain; no ethyl ester | Direct GABA analog; widely studied for CNS effects |

| Ethyl 3-Aminobutanoate | Similar backbone; different amine position | Less potent than this compound |

| Ethyl (S)-2-Aminohexanoate | Longer carbon chain; different stereochemistry | Potentially different biological effects |

This compound is unique due to its specific chiral configuration at the fourth carbon position, which significantly influences its biological activity compared to other amino acids and their derivatives.

Q & A

Q. What are best practices for addressing ethical considerations in studies involving microbial engineering with 4-aminopentanoate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.